molecular formula C8H12ClN3 B3272880 (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine CAS No. 5748-34-5

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine

Cat. No. B3272880
CAS RN: 5748-34-5
M. Wt: 185.65 g/mol
InChI Key: QUEOPLZPFJUQNV-UHFFFAOYSA-N
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Description

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI or Compound 14 and has a molecular formula of C8H12ClN3.

Mechanism of Action

The mechanism of action of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine is not fully understood. However, studies have shown that this compound inhibits the activity of several kinases by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine exhibits potent inhibitory activity against several kinases that are involved in cell proliferation and survival. This makes it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been shown to have herbicidal activity against several weeds, making it a potential candidate for the development of herbicides.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine in lab experiments include its potent inhibitory activity against several kinases, making it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been shown to have herbicidal activity against several weeds, making it a potential candidate for the development of herbicides. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine. One direction is the development of anti-cancer drugs that target specific kinases that are inhibited by this compound. Another direction is the development of herbicides that are based on this compound. Furthermore, the potential toxicity of this compound needs to be further studied to fully understand its safety profile. Finally, the mechanism of action of this compound needs to be fully elucidated to identify potential targets for drug development.

Scientific Research Applications

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit potent inhibitory activity against several kinases such as PIM1, PIM2, and PIM3. This makes it a potential candidate for the development of anti-cancer drugs. In agriculture, (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine has been shown to have herbicidal activity against several weeds. In material science, this compound has been used as a building block for the synthesis of various functional materials such as polymers and dendrimers.

properties

IUPAC Name

4-chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-5(2)10-8-11-6(3)4-7(9)12-8/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEOPLZPFJUQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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